N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group, a nitrophenyl group, and a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide typically involves multi-step processes. One common method starts with the nitration of 2-benzoylaniline to form 2-benzoyl-4-nitroaniline. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the nitration reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of N-(2-Benzoyl-4-aminophenyl)-4-chlorobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of 2-benzoyl-4-nitroaniline and 4-chlorobenzoic acid.
Scientific Research Applications
N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and benzoyl groups can influence its binding affinity and specificity. The exact pathways involved can vary, but they often include interactions with cellular proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
- N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
- N-(2-Benzoyl-4-nitrophenyl)-2-iodoacetamide
Uniqueness
N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide is unique due to the presence of the 4-chlorobenzamide group, which can impart distinct chemical and biological properties. Compared to its analogs with different halogen substituents, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c21-15-8-6-14(7-9-15)20(25)22-18-11-10-16(23(26)27)12-17(18)19(24)13-4-2-1-3-5-13/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXYTIOAKLVGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.